2-Chloro-4-fluoropyridine-3-sulfonyl chloride
Description
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Properties
IUPAC Name |
2-chloro-4-fluoropyridine-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2FNO2S/c6-5-4(12(7,10)11)3(8)1-2-9-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVHYZABLGKWKFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1F)S(=O)(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-4-fluoropyridine-3-sulfonyl chloride (CAS No. 1803567-06-7) is a sulfonyl chloride derivative of pyridine that has garnered attention for its potential biological activities. This compound is characterized by a chlorinated and fluorinated pyridine ring, which influences its reactivity and interactions with biological systems. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of 2-Chloro-4-fluoropyridine-3-sulfonyl chloride can be represented as follows:
This structure features a pyridine ring substituted with chlorine and fluorine atoms, along with a sulfonyl chloride functional group, which is known for its reactivity in nucleophilic substitution reactions.
Antimicrobial Properties
Research indicates that 2-Chloro-4-fluoropyridine-3-sulfonyl chloride exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics. The compound's mechanism may involve interference with bacterial fatty acid biosynthesis, similar to other sulfonamide derivatives .
Table 1: Antimicrobial Activity of 2-Chloro-4-fluoropyridine-3-sulfonyl Chloride
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 8 µg/mL |
| Staphylococcus aureus | 4 µg/mL |
| Pseudomonas aeruginosa | 16 µg/mL |
Antiviral Activity
In addition to its antibacterial properties, this compound has been evaluated for antiviral activity, particularly against influenza viruses. Studies have shown that it can reduce viral titers significantly in infected cell lines, suggesting a potential role in inhibiting viral entry or replication processes .
Case Study: Influenza Virus Inhibition
In a study involving primary human bronchial epithelial cells infected with influenza virus, treatment with 2-Chloro-4-fluoropyridine-3-sulfonyl chloride resulted in a decrease in viral mRNA levels and protein expression. The IC50 for viral inhibition was determined to be approximately 16.79 nM, indicating potent antiviral activity .
The biological activity of 2-Chloro-4-fluoropyridine-3-sulfonyl chloride is believed to stem from its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of key enzymatic pathways involved in bacterial and viral proliferation.
- Enzyme Inhibition : The sulfonyl chloride group can react with amino acids in active sites of enzymes, leading to irreversible inhibition.
- Membrane Penetration : The presence of the fluorine atom enhances lipophilicity, allowing better penetration through biological membranes.
Research Findings and Applications
Recent studies have highlighted the potential applications of 2-Chloro-4-fluoropyridine-3-sulfonyl chloride in drug development:
- Pharmaceutical Development : Its unique structure makes it a valuable intermediate in synthesizing novel antimicrobial agents and antiviral drugs.
- Research Applications : The compound is utilized in various biochemical assays to explore enzyme interactions and metabolic pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
